CYP2E1 Inhibition Potency of 2-(4-Chlorophenyl)-4-phenyl-1,3-oxazole
2-(4-Chlorophenyl)-4-phenyl-1,3-oxazole demonstrates measurable inhibition of CYP2E1 in human liver microsomes [1]. While direct comparative data against closely related 2-aryl-4-phenyloxazole analogs is limited in public repositories, the compound's specific IC50 value provides a quantifiable benchmark for cytochrome P450 interaction that can be contrasted with known CYP2E1 inhibitors or structurally related oxazole derivatives in cross-study analyses.
| Evidence Dimension | CYP2E1 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 15,000 nM (15 µM) |
| Comparator Or Baseline | Positive control (e.g., 4-methylpyrazole) typically exhibits IC50 < 10 µM [1] |
| Quantified Difference | 15 µM (Target) vs. ~5-10 µM (Reference Inhibitor) |
| Conditions | Human liver microsomes; substrate: chlorzoxazone; preincubation: 5 min; measured via NADPH-regenerating system [1] |
Why This Matters
Quantitative CYP inhibition data informs medicinal chemists of potential drug-drug interaction liabilities early in the hit-to-lead process, distinguishing this scaffold from analogs with unknown metabolic profiles.
- [1] BindingDB. BDBM50366398 (CHEMBL4164113). CYP2E1 Inhibition Data. Accessed 2025. View Source
